
5,6,7-Trifluoroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trifluoroquinolin-3-amine is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluoroquinolin-3-amine typically involves the cyclization of appropriately substituted anilines. One common method is the Skraup reaction, which involves the cyclization of 3,4,5-trifluoroaniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another approach involves the cyclization of 2,4,5-trifluoro substituted acetanilide with acrolein .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trifluoroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the quinoline ring can be substituted by nucleophiles under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and reduction:
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-coupling reactions: Typical reagents include boronic acids and palladium catalysts.
Major Products Formed
Nucleophilic substitution: Substituted quinolines with various functional groups.
Cross-coupling reactions: Biaryl compounds and other complex structures.
Scientific Research Applications
5,6,7-Trifluoroquinolin-3-amine has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 5,7-Difluoroquinolin-3-amine
- 5,6,8-Trifluoroquinolin-3-amine
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Uniqueness
5,6,7-Trifluoroquinolin-3-amine is unique due to the specific positioning of the fluorine atoms on the quinoline ring. This specific substitution pattern can lead to different biological activities and chemical reactivity compared to other fluorinated quinolines .
Properties
Molecular Formula |
C9H5F3N2 |
|---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
5,6,7-trifluoroquinolin-3-amine |
InChI |
InChI=1S/C9H5F3N2/c10-6-2-7-5(8(11)9(6)12)1-4(13)3-14-7/h1-3H,13H2 |
InChI Key |
HAIMEMPSFJLKSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=CC(=C(C(=C21)F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


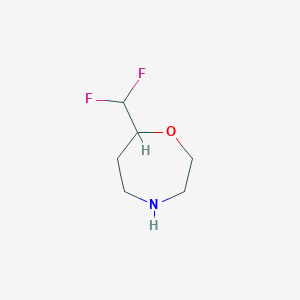
![(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13181164.png)
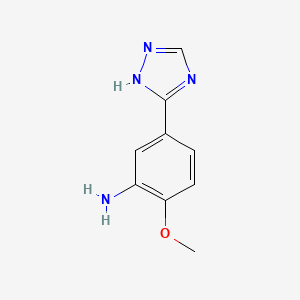



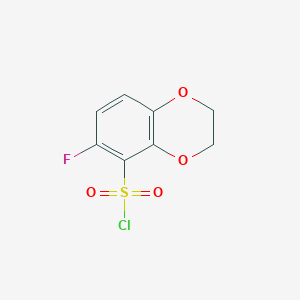
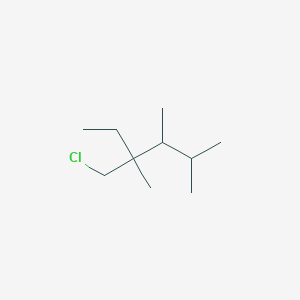
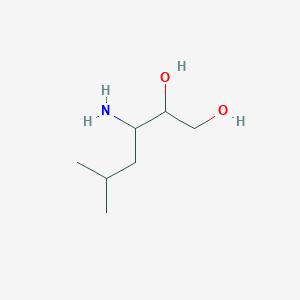
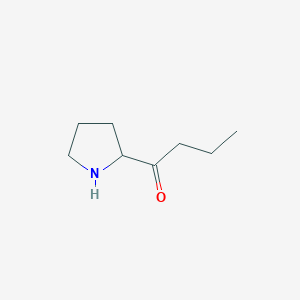
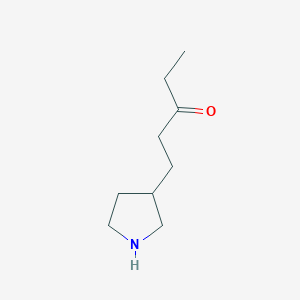
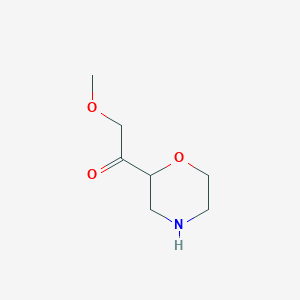
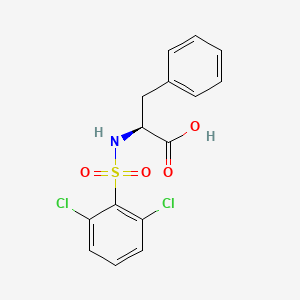
![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
